molecular formula C11H16N4O2S B2790919 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide CAS No. 1796946-29-6

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide

Cat. No.: B2790919
CAS No.: 1796946-29-6
M. Wt: 268.34
InChI Key: WKMOAEOSGJRZBI-UHFFFAOYSA-N
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Description

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide (CAS 1796946-29-6) is a synthetic small molecule featuring the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure known to function as a bioisostere of the purine ring in adenine. This makes it a compound of significant interest in medicinal chemistry for the design of novel kinase inhibitors. While specific biological data for this exact compound is limited in the public domain, its core structure is a well-established pharmacophore in drug discovery. Research on highly similar pyrazolo[1,5-a]pyrimidine derivatives has demonstrated their potential as potent and selective inhibitors of various kinases. For instance, such compounds have been developed into selective inhibitors for targets like Discoidin Domain Receptor 1 (DDR1), an emerging target in anticancer drug discovery , and Phosphoinositide 3-kinase δ (PI3Kδ), a key signaling biomolecule involved in inflammatory and autoimmune diseases . The pyrazolo[1,5-a]pyrimidine core is also being explored in the development of inhibitors for other targets, including cyclin-dependent kinases (CDKs) and apoptosis signal-regulating kinase 1 (ASK1) . The molecular structure of this compound, which includes a methanesulfonamide group linked via a propyl chain, suggests potential for targeted interactions within enzyme binding pockets. This compound is intended for research purposes as a building block or a reference standard in the design and synthesis of new therapeutic agents, particularly for oncology and immunology. It is supplied with a minimum purity of 90% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S/c1-9-6-11-12-7-10(8-15(11)14-9)4-3-5-13-18(2,16)17/h6-8,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMOAEOSGJRZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at specific positions. One common synthetic route includes the condensation of 3-aminopyrazole with β-dicarbonyl compounds under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold . Subsequent alkylation and sulfonamide formation steps are carried out to introduce the propyl and methanesulfonamide groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted sulfonamide derivatives .

Mechanism of Action

The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular processes, including signal transduction and gene expression . The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

Anagliptin (DPP-4 Inhibitor) Anagliptin, a DPP-4 inhibitor, shares the 2-methylpyrazolo[1,5-a]pyrimidine core but replaces the methanesulfonamide-propyl group with a carboxamide-aminopropyl chain (Fig. 1). This structural variation confers high selectivity for DPP-4 (IC₅₀ = 3.8 nM) and efficacy in lowering blood glucose levels in diabetic models . In contrast, the methanesulfonamide group in the target compound may alter pharmacokinetics (e.g., increased hydrophilicity) or shift target specificity.

Key Differences

  • Bioactivity : Anagliptin’s carboxamide group directly interacts with the DPP-4 catalytic site, while the sulfonamide in the target compound may favor alternative targets (e.g., kinases or ion channels).
  • Synthetic Accessibility: The propyl-methanesulfonamide linker in the target compound simplifies synthesis compared to anagliptin’s complex aminopropyl-carboxamide chain.
Methanesulfonamide-Containing Compounds

A61603 (Adrenergic Receptor Agonist)
A61603 (N-(5-[4,5-dihydro-1H-imidazol-2-yl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide hydrochloride) is a selective α1A-adrenergic receptor agonist. Both compounds share the methanesulfonamide group, but A61603’s imidazole-tetrahydronaphthalene core confers distinct receptor specificity . This highlights the critical role of the heterocyclic scaffold in determining target engagement.

European Patent Compounds
Patent EP-2022/06 describes methanesulfonamide-linked imidazo-pyrrolo-pyrazine derivatives (e.g., N-(4-(1-cyclohexyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-3-yl)phenyl)methanesulfonamide). These compounds exhibit kinase inhibition but lack the pyrazolo[1,5-a]pyrimidine core, suggesting that the target compound’s pyrimidine ring may favor different binding interactions .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituent Target (IC₅₀ or Activity) Selectivity
N-(3-(2-methylpyrazolo[...)methanesulfonamide Pyrazolo[1,5-a]pyrimidine 2-methyl; propyl-methanesulfonamide Not reported (inference: kinases/DPP-4) Likely divergent from anagliptin
Anagliptin Pyrazolo[1,5-a]pyrimidine Carboxamide-aminopropyl DPP-4 (3.8 nM) High for DPP-4
A61603 Imidazole-tetrahydronaphthalene Methanesulfonamide α1A-Adrenergic receptor (EC₅₀ = 0.6 nM) >1000x selectivity over α1B/α1D
EP-2022/06 Compound Imidazo-pyrrolo-pyrazine Phenyl-methanesulfonamide Kinases (e.g., JAK2, IC₅₀ ~10 nM) Moderate to broad

Research Findings and Implications

  • Structural Determinants of Activity : The pyrazolo[1,5-a]pyrimidine core is critical for DPP-4 inhibition in anagliptin, but its substitution with methanesulfonamide may redirect activity toward kinases or ion channels, as seen in patent compounds .
  • Role of Sulfonamide : Methanesulfonamide enhances solubility and may stabilize interactions with polar residues in binding pockets (e.g., ATP-binding sites in kinases) .
  • Synthetic Feasibility: The target compound’s simpler linker (propyl vs. anagliptin’s aminopropyl-carboxamide) could reduce synthetic complexity, improving scalability .

Biological Activity

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

The compound is synthesized through a series of organic reactions that involve the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the propyl chain and methanesulfonamide group. The synthetic route typically includes:

  • Formation of the pyrazolo[1,5-a]pyrimidine core : This involves cyclization reactions using appropriate precursors.
  • Substitution reactions : These introduce the propyl chain.
  • Amidation reactions : These yield the final methanesulfonamide structure.

The overall process is optimized for high yield and purity, often employing techniques such as continuous flow synthesis and advanced purification methods like chromatography .

This compound exhibits its biological activity primarily through interactions with specific molecular targets. The compound's mechanism may involve:

  • Enzyme inhibition : It likely interacts with various enzymes, modulating their activity. This can lead to downstream effects on cellular processes critical for proliferation and survival.
  • Receptor modulation : The structural features of the pyrazolo[1,5-a]pyrimidine core enhance binding affinity to specific receptors, potentially influencing signaling pathways involved in cancer progression or other diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including those related to this compound. For instance:

  • A study on similar compounds showed significant inhibition of tubulin polymerization, which is crucial for cancer cell division. Compounds with structural similarities exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • In vitro tests demonstrated that derivatives could circumvent drug resistance mechanisms in cancer cells, suggesting their potential as effective chemotherapeutic agents .

Mechanistic Insights

The biological activity of this compound can be further elucidated through structure-activity relationship (SAR) studies. These studies reveal how modifications to the core structure influence potency and selectivity against target enzymes or receptors. For example:

CompoundIC50 (μM)Mechanism
Compound A0.45Tubulin polymerization inhibition
Compound B0.42Colchicine binding site antagonist
This compoundTBDTBD

Q & A

Q. What are the common synthetic routes for N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide, and what are the critical optimization parameters?

Methodological Answer: Synthesis typically involves multi-step organic reactions starting with pyrazolo[1,5-a]pyrimidine precursors. Key steps include:

  • Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the propyl chain .
  • Sulfonamide formation via nucleophilic substitution using methanesulfonyl chloride under anhydrous conditions .
    Optimization Parameters:
  • Catalyst selection (e.g., Pd catalysts for coupling reactions) to improve yield .
  • Temperature control (60–80°C for sulfonylation) to minimize side products .
  • Purification: Column chromatography or recrystallization to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 2.5–3.0 ppm (methylsulfonamide protons) and δ 8.1–8.3 ppm (pyrazolo-pyrimidine aromatic protons) confirm connectivity .
    • ¹³C NMR: Signals near 40 ppm (methylsulfonamide carbon) and 150–160 ppm (heterocyclic carbons) validate the core structure .
  • Mass Spectrometry (HR-MS): Molecular ion peak matching the theoretical mass (e.g., m/z 320.275 for C₁₅H₁₉N₃O₂S) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Anticancer Activity:
    • Cell viability assays (MTT or CellTiter-Glo) using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
    • Invasion/Adhesion Assays: Matrigel-based assays to evaluate metastasis suppression .
  • Enzyme Inhibition:
    • Kinase Inhibition Profiling (e.g., CDK2 or EGFR kinases) using fluorescence-based kinase activity assays .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data between in vitro and in vivo efficacy studies for this compound?

Methodological Answer:

  • Pharmacokinetic (PK) Analysis:
    • Measure bioavailability, half-life, and tissue distribution to identify metabolic instability or poor absorption .
  • Metabolite Identification:
    • Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .
  • Dose Optimization:
    • Conduct dose-response studies in animal models to align with in vitro effective concentrations .

Q. How can researchers design experiments to elucidate the compound's interaction with kinases or other enzymatic targets?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with target kinases (e.g., CDK2) to map binding interactions .
  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) and kinetics (kon/koff) for enzyme-substrate complexes .
  • Mutagenesis Studies: Introduce point mutations in enzymatic active sites (e.g., ATP-binding pockets) to validate binding specificity .

Q. What computational methods are suitable for predicting the compound's binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding poses with kinases or receptors .
  • Molecular Dynamics (MD) Simulations: Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
  • QSAR Modeling: Corrogate substituent effects (e.g., trifluoromethyl groups) on inhibitory potency using datasets from analogs .

Q. How do structural modifications (e.g., substituent variations) impact the compound's pharmacokinetic profile?

Methodological Answer:

  • LogP Optimization: Replace the methylsulfonamide group with polar substituents (e.g., morpholino) to enhance solubility .
  • Metabolic Stability: Introduce fluorine atoms or bulky groups (e.g., cyclobutane) to reduce CYP450-mediated oxidation .
  • Bioisosteric Replacement: Substitute the pyrazolo-pyrimidine core with triazolo-pyrimidine to improve target selectivity .

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